![molecular formula C17H18F2N2 B3013357 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine CAS No. 518971-85-2](/img/structure/B3013357.png)

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

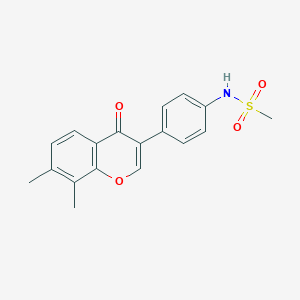

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine is a compound that belongs to the piperazine class, which is known for its diverse pharmacological properties. Piperazines are cyclic organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions. The specific compound is characterized by a piperazine core substituted with a 2,4-difluorophenyl group and a benzyl group. This structure suggests potential biological activity, as piperazine derivatives are often studied for their therapeutic effects.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the attachment of various substituents to the piperazine core. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine was achieved through a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, involving alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Although the specific synthesis of 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the Mannich reaction used to synthesize 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, was elucidated using weak intramolecular C—H⋯N interactions and was further stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction . Similarly, the structure of 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine could be studied using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the substitution pattern and the presence of the difluorophenyl and benzyl groups.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of reactive sites on both the piperazine ring and the substituent groups. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution . The reactivity of the difluorophenyl and benzyl groups in 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine could also be explored to further modify the compound or to study its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their substitution patterns. For instance, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C and showed potential as an antioxidant . The physical properties such as solubility, melting point, and boiling point of 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine would be influenced by the presence of the difluorophenyl and benzyl groups, which could affect its pharmacokinetic profile and stability.

科学的研究の応用

Antitumor Activity

- A study by Yurttaş et al. (2014) synthesized derivatives of 1,2,4-triazine containing piperazine amide moiety, showing promising antiproliferative effects against breast cancer cells. This indicates potential antitumor applications for compounds related to 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine (Yurttaş et al., 2014).

Antifungal Activity

- Upadhayaya et al. (2004) reported the synthesis of optically active antifungal azoles that include the difluorophenyl-piperazine moiety. These compounds showed significant activity against various fungal cultures, suggesting a role in antifungal research (Upadhayaya et al., 2004).

Anticonvulsant and Antimicrobial Activities

- Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including piperazine derivatives, which were evaluated for anticonvulsant and antimicrobial activities. This study highlights the potential of piperazine derivatives in treating convulsions and infections (Aytemir et al., 2004).

Antioxidant Properties

- Prabawati (2016) conducted a study on the antioxidant properties of 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin, suggesting that derivatives of piperazine can have potential as antioxidants (Prabawati, 2016).

Antibacterial and Cytotoxic Activities

- Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, which exhibited moderate to significant antibacterial, antifungal, and cytotoxic activities in vitro. This indicates the broad-spectrum potential of piperazine derivatives in microbial and cancer research (Gan et al., 2010).

Drug Synthesis

- The synthesis of Flunarizine, a drug used for migraines and other conditions, involves the use of 1-[bis(4-fluorophenyl)methyl]piperazine, highlighting the compound's relevance in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Safety And Hazards

Safety information for “1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine” indicates that it is classified as Acute Tox. 3 Oral - Skin Corr. 1C . The hazard statements include H301 - H314, and the precautionary statements include P260 - P280 - P301 + P330 + P331 + P310 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

将来の方向性

As for future directions, “1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine” and other piperazine derivatives continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Further studies may explore new synthesis methods, potential applications, and safety profiles.

特性

IUPAC Name |

1-[(2,4-difluorophenyl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2/c18-14-6-7-15(16(19)12-14)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21/h1-7,12,17,20H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLARRGJTZCPWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/no-structure.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)

![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)